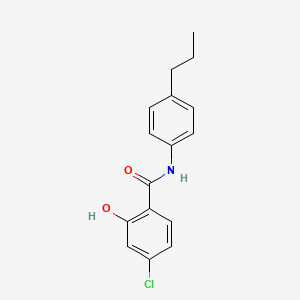
Azalein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azalein is a chemical compound classified as a flavonol, a type of flavonoid. It is specifically the 3-O-α-L-rhamnoside of azaleatin. This compound can be found in the flowers of Plumbago and Rhododendron species
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azalein typically involves the glycosylation of azaleatin with rhamnose. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the successful attachment of the rhamnose moiety to the azaleatin molecule.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as Plumbago and Rhododendron flowers. This process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Azalein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonol.
Substitution: this compound can participate in substitution reactions, particularly involving the hydroxyl groups on its flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated or benzoylated flavonoid derivatives.
Aplicaciones Científicas De Investigación
Azalein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of azalein involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways and gene expression related to cell survival and proliferation.
Comparación Con Compuestos Similares
Azalein is unique among flavonoids due to its specific glycosylation with rhamnose. Similar compounds include:
Quercetin: Another flavonol with similar antioxidant properties but lacks the rhamnose moiety.
Kaempferol: A flavonol with a similar structure but different hydroxylation pattern.
Myricetin: Contains additional hydroxyl groups compared to this compound, leading to different chemical and biological properties.
This compound’s uniqueness lies in its specific glycosylation, which can influence its solubility, stability, and biological activity compared to other flavonoids .
Propiedades
Número CAS |
29028-02-2 |
|---|---|
Fórmula molecular |
C22H22O11 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(30-2)6-10(23)7-14(15)32-20(21)9-3-4-11(24)12(25)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1 |
Clave InChI |
FYSMTINDJSASRR-UFGFRKJLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3)O)OC)C4=CC(=C(C=C4)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)


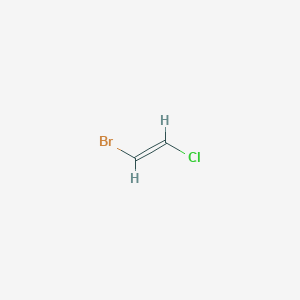
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)
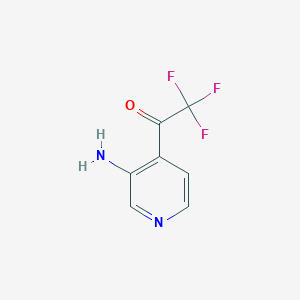
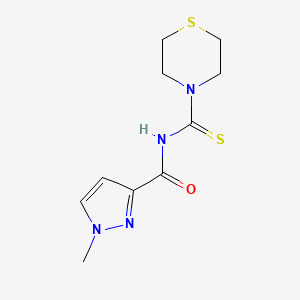
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
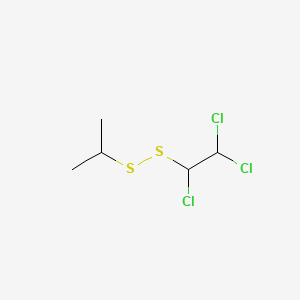
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)
